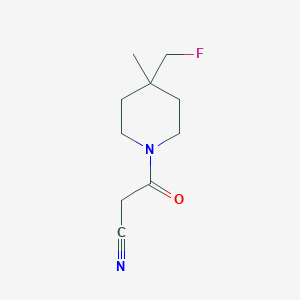
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluoromethyl group in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the incorporation of fluoromethyl groups into the piperidine ring. One common method involves the use of fluoromethyl ketones in solid-phase peptide synthesis techniques . The process includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired compound.
Industrial Production Methods
Industrial production of fluorinated compounds often employs enzymatic synthesis due to its efficiency and selectivity . Enzymatic methods, such as those involving fluorinase, are particularly effective for forming C-F bonds under mild conditions. This approach is advantageous for large-scale production as it offers high yields and specificity.
化学反応の分析
Types of Reactions
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme mechanisms and interactions.
作用機序
The mechanism of action of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes. The fluoromethyl group enhances binding affinity and specificity to the active sites of enzymes, thereby inhibiting their activity. This makes the compound an effective inhibitor for enzymes like proteases, which are involved in various biological processes .
類似化合物との比較
Similar Compounds
3-(4-(Fluoromethyl)-4-methylpiperidine): Similar structure but lacks the nitrile group.
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the fluoromethyl and nitrile groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPQUSHCMXWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC#N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

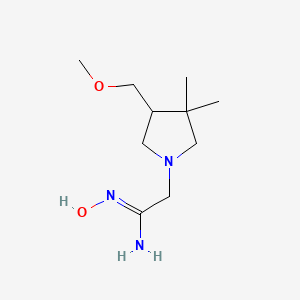
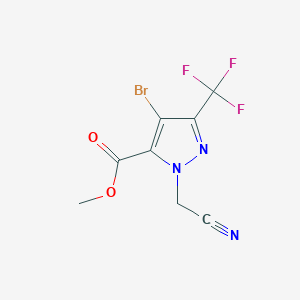
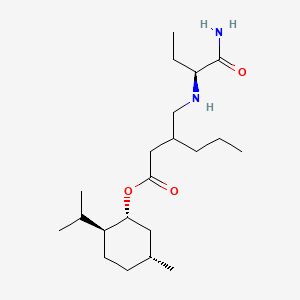





![3-[(4-Aminopiperidin-1-yl)methyl]-3-fluoro-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B15291610.png)
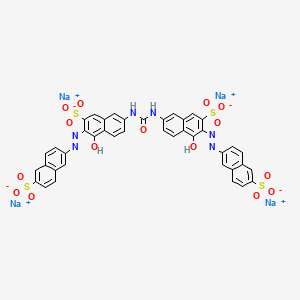
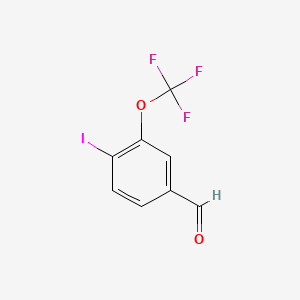
![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)
